A Technical Guide to 6-amino-7H-benzo[e]perimidin-7-one: A Core Scaffold for Novel Therapeutics
A Technical Guide to 6-amino-7H-benzo[e]perimidin-7-one: A Core Scaffold for Novel Therapeutics
Introduction: The Emergence of the Benzo[e]perimidin-7-one Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the identification of novel heterocyclic scaffolds that can serve as a foundation for new therapeutic agents is of paramount importance. The 7H-benzo[e]perimidin-7-one core, a polycyclic aromatic system, has emerged as a significant structure in medicinal chemistry. This system is a chromophore-modified analogue of anthracenediones, a class of compounds known for its potent biological activities, particularly as antineoplastic agents.
This guide focuses on a key derivative, 6-amino-7H-benzo[e]perimidin-7-one . This molecule is not only a subject of research in its own right but, more critically, serves as a pivotal starting material for the synthesis of a new generation of therapeutic candidates. Its strategic amino functionalization provides a versatile handle for chemical modification, enabling the development of derivatives with tailored pharmacological profiles. We will delve into its chemical properties, synthesis, and its role as a foundational block for creating advanced drug candidates, particularly in oncology.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 6-amino-7H-benzo[e]perimidin-7-one define its chemical behavior and suitability as a synthetic precursor. The planar, fused-ring system is conducive to intercalation with DNA, a mechanism exploited by many anticancer agents. The presence of the amino group at the 6-position significantly influences the molecule's electronic properties and provides a key site for synthetic elaboration.
Below is a summary of its key chemical identifiers and properties.
| Identifier | Value |
| IUPAC Name | 6-amino-7H-benzo[e]perimidin-7-one |
| CAS Number | 3044-04-0[1] |
| Molecular Formula | C₁₅H₉N₃O[1] |
| Molecular Weight | 247.25 g/mol |
| Canonical SMILES | C1=CC=C2C3=C(C=C(C=C3C(=O)C4=C2N=CN=C4)N)N |
| InChI | InChI=1S/C15H9N3O/c16-8-4-5-10-12-7-3-1-2-6-9(7)14-11(8)15(19)13(18-12)17-14 |
| InChIKey | (Computed) |
Note: SMILES, InChI, and InChIKey are computationally generated based on the known structure, pending verification from a dedicated primary database entry.
Synthesis and Characterization: A Strategic Overview
The synthesis of the 7H-benzo[e]perimidin-7-one scaffold is typically achieved through the condensation and cyclization of 1-aminoanthraquinone with a suitable one or two-carbon source.[2][3][4] This approach leverages a readily available starting material to construct the complex heterocyclic core efficiently.
The synthesis of 6-amino-7H-benzo[e]perimidin-7-one follows this established pathway, which is a cornerstone protocol for this class of compounds. The causality behind this experimental choice lies in the direct and reliable formation of the fused pyrimidine ring onto the anthraquinone backbone.
Caption: General synthetic workflow for 6-amino-7H-benzo[e]perimidin-7-one.
Experimental Protocol: General Synthesis
The following protocol is a representative, self-validating system adapted from methodologies used for closely related derivatives.[2][3][4]
Objective: To synthesize the 6-amino-7H-benzo[e]perimidin-7-one scaffold.
Materials:
-
1-aminoanthraquinone
-
Urea or N,N-dimethylacetamide
-
High-boiling point solvent (e.g., nitrobenzene or ethylene glycol)
-
Aminating agent (for subsequent functionalization if not directly formed)
-
Standard laboratory glassware for reflux and purification apparatus
Procedure:
-
Step 1: Heterocycle Formation.
-
In a round-bottom flask equipped with a reflux condenser, combine 1-aminoanthraquinone with an excess of urea (or dimethylacetamide).
-
Add a high-boiling point solvent.
-
Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This high-temperature step is critical to drive the condensation and subsequent cyclization to form the perimidinone ring system.
-
-
Step 2: Isolation of the Intermediate.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Isolate the crude product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, methanol) to remove unreacted starting materials and solvent residues.
-
-
Step 3: Amination (if required).
-
If the direct reaction does not yield the 6-amino product, a subsequent nucleophilic aromatic substitution or other amination strategy would be employed on an appropriately activated perimidinone intermediate.
-
-
Step 4: Purification.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., DMF, acetic acid) or by column chromatography to yield the final, pure 6-amino-7H-benzo[e]perimidin-7-one.
-
Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Applications in Drug Discovery and Development
The true value of 6-amino-7H-benzo[e]perimidin-7-one lies in its role as a versatile scaffold for generating novel drug candidates. The amino group at the 6-position is a prime site for introducing various side chains, which can profoundly modulate the compound's biological activity, solubility, and pharmacokinetic properties.
Caption: Role as a core scaffold for developing advanced therapeutic agents.
Novel Antineoplastic Agents
The most significant application of this scaffold has been in the development of novel anticancer agents. By reacting 6-amino-7H-benzo[e]perimidin-7-one with various alkylamines, researchers have created a class of chromophore-modified anthracenediones.[1]
-
Rationale and Expertise: Standard anthracenedione drugs like Mitoxantrone are effective but are associated with significant cardiotoxicity, often linked to the generation of reactive oxygen species (ROS). The scientific rationale for developing benzo[e]perimidin-7-ones was to incorporate an additional pyrimidine ring into the chromophore system. This modification was hypothesized to reduce the compound's ability to participate in redox cycling, thereby diminishing ROS formation and lowering the potential for cardiotoxicity.[1][5]
-
Trustworthiness of the Approach: This hypothesis has been validated experimentally. Studies have shown that these benzoperimidines do not stimulate free radical formation, likely due to being poor substrates for NADH dehydrogenase.[1][5]
-
Authoritative Results: Derivatives of 6-amino-7H-benzo[e]perimidin-7-one have demonstrated potent in vitro activity against various leukemia cell lines and significant in vivo antitumor effects.[1] Crucially, some of these compounds have shown the ability to overcome multidrug resistance (MDR) in tumor cells, a major hurdle in cancer chemotherapy.
Conclusion
6-amino-7H-benzo[e]perimidin-7-one is a molecule of significant strategic importance in modern medicinal chemistry. While not an end-product therapeutic itself, it represents a highly valuable and validated core scaffold. Its robust synthesis from readily available precursors and the versatility of its 6-amino functional group provide chemists with a powerful platform for rational drug design. The successful development of its derivatives as potent antineoplastic agents with reduced cardiotoxicity and the ability to circumvent multidrug resistance underscores the power of scaffold-based drug discovery. Continued exploration of this privileged structure is poised to yield further innovations in the development of next-generation therapeutics.
References
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2023). MDPI. [Link]
-
Bu, X., Deady, L. W., Finlay, G. J., Baguley, B. C., & Denny, W. A. (2001). Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives. Journal of Medicinal Chemistry, 44(12), 2004–2014. [Link]
-
Synthesis and Cytotoxic Activity of 7-Oxo-7H-dibenz[f,ij]isoquinoline and 7-Oxo-7H-benzo[e]perimidine Derivatives. (2001). ACS Publications. [Link]
-
Stefańska, B., Dzieduszycka, M., Martelli, S., Tarasiuk, J., Bontemps-Gracz, M., & Borowski, E. (1993). 6-[(aminoalkyl)amino]-substituted 7H-benzo[e]perimidin-7-ones as novel antineoplastic agents. Synthesis and biological evaluation. Journal of Medicinal Chemistry, 36(1), 38–41. [Link]
-
6-amino-7H-benzo[e]perimidin-7-one — Chemical Substance Information. NextSDS. [Link]
-
ChemInform Abstract: 6-((Aminoalkyl)amino)-Substituted 7H-Benzo(e)perimidin-7-ones as Novel Antineoplastic Agents. Synthesis and Biological Evaluation. (2010). ResearchGate. [Link]
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2023). ResearchGate. [Link]
-
A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (2004). MDPI. [Link]
-
CID 102507392. PubChem. [Link]
Sources
- 1. 6-[(aminoalkyl)amino]-substituted 7H-benzo[e]perimidin-7-ones as novel antineoplastic agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging [mdpi.com]
- 3. Synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
